molecular formula C14H26O2 B14389859 Methyl 6-methyl-2-(3-methylbutyl)hept-2-enoate CAS No. 89590-40-9

Methyl 6-methyl-2-(3-methylbutyl)hept-2-enoate

Cat. No.: B14389859
CAS No.: 89590-40-9
M. Wt: 226.35 g/mol
InChI Key: UKLGHPRULXSSTO-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-(3-methylbutyl)hept-2-enoate is an organic compound with a complex structure that includes multiple methyl groups and a hept-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-2-(3-methylbutyl)hept-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-(3-methylbutyl)hept-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 6-methyl-2-(3-methylbutyl)hept-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-2-(3-methylbutyl)hept-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methyl-2-(3-methylbutyl)hept-2-enoate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its multiple methyl groups and the hept-2-enoate backbone differentiate it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

89590-40-9

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

methyl 6-methyl-2-(3-methylbutyl)hept-2-enoate

InChI

InChI=1S/C14H26O2/c1-11(2)7-6-8-13(14(15)16-5)10-9-12(3)4/h8,11-12H,6-7,9-10H2,1-5H3

InChI Key

UKLGHPRULXSSTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC=C(CCC(C)C)C(=O)OC

Origin of Product

United States

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